molecular formula C29H26N2OS2 B11538637 1-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol

1-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol

Cat. No.: B11538637
M. Wt: 482.7 g/mol
InChI Key: UFZAPJYEOADONY-UHFFFAOYSA-N
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Description

1-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalen-2-ol core, which is modified with a benzothiazolyl group and a tert-butylphenylmethylsulfanyl moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 1-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Introduction of the Tert-Butylphenylmethylsulfanyl Group: This step involves the reaction of the benzothiazole derivative with 4-tert-butylbenzyl chloride in the presence of a base.

    Coupling with Naphthalen-2-ol: The final step involves the condensation of the modified benzothiazole with naphthalen-2-ol under acidic or basic conditions to form the desired product.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

1-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a probe or ligand in biochemical assays due to its unique structural features.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the manufacture of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation, depending on the compound’s structure and the biological system .

Comparison with Similar Compounds

Similar compounds to 1-[(E)-[(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]NAPHTHALEN-2-OL include other benzothiazole derivatives and naphthalen-2-ol analogs These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C29H26N2OS2

Molecular Weight

482.7 g/mol

IUPAC Name

1-[[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C29H26N2OS2/c1-29(2,3)21-11-8-19(9-12-21)18-33-28-31-25-14-13-22(16-27(25)34-28)30-17-24-23-7-5-4-6-20(23)10-15-26(24)32/h4-17,32H,18H2,1-3H3

InChI Key

UFZAPJYEOADONY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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